molecular formula C10H9Cl2N3 B13620595 3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine

3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13620595
M. Wt: 242.10 g/mol
InChI Key: JFGKYDDRATZVJW-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-1-methyl-1H-pyrazol-5-amine is a synthetic compound belonging to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of 2,4-dichlorophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. Common reagents used in this synthesis include hydrazine derivatives, α,β-unsaturated ketones or aldehydes, and catalysts such as acids or bases .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. Continuous flow microreactor systems have been shown to improve reaction efficiency and yield by enhancing mass transfer and controlling reaction conditions more precisely . These methods are advantageous for scaling up the production of this compound while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. Studies have shown that it can block the cell cycle at the G2/M phase, downregulate Bcl-2 gene expression, and upregulate Bax expression, indicating a pro-apoptotic mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its dichlorophenyl and methyl substituents contribute to its distinct properties compared to other similar compounds .

Properties

Molecular Formula

C10H9Cl2N3

Molecular Weight

242.10 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C10H9Cl2N3/c1-15-10(13)5-9(14-15)7-3-2-6(11)4-8(7)12/h2-5H,13H2,1H3

InChI Key

JFGKYDDRATZVJW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)N

Origin of Product

United States

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